molecular formula C11H14ClNO2 B13006812 (2S,3R)-2-phenylpyrrolidine-3-carboxylic acid hydrochloride

(2S,3R)-2-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13006812
M. Wt: 227.69 g/mol
InChI Key: CLBXHARXLYHVIZ-DHTOPLTISA-N
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Description

CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring, a phenyl group, and a carboxylic acid moiety.

Preparation Methods

The synthesis of CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE involves several steps. One common method includes the reaction of a pyrrolidine derivative with a phenyl-substituted reagent under acidic conditions. The reaction typically requires refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid (TsOH) for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Scientific Research Applications

CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

CIS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different substituents, leading to distinct chemical and biological properties.

    Phenylalanine: An amino acid with a phenyl group, but lacking the pyrrolidine ring, resulting in different reactivity and applications.

    Proline: A pyrrolidine-containing amino acid with a carboxylic acid group, but without the phenyl substituent, leading to different biological activities.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2S,3R)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1

InChI Key

CLBXHARXLYHVIZ-DHTOPLTISA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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